

SRK-181: A Targeted Approach to Overcoming Immunotherapy Resistance

Author: BenchChem Technical Support Team. **Date:** December 2025

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A Comparative Analysis of Biomarker Data and Clinical Outcomes in Anti-PD-1 Resistant Solid Tumors

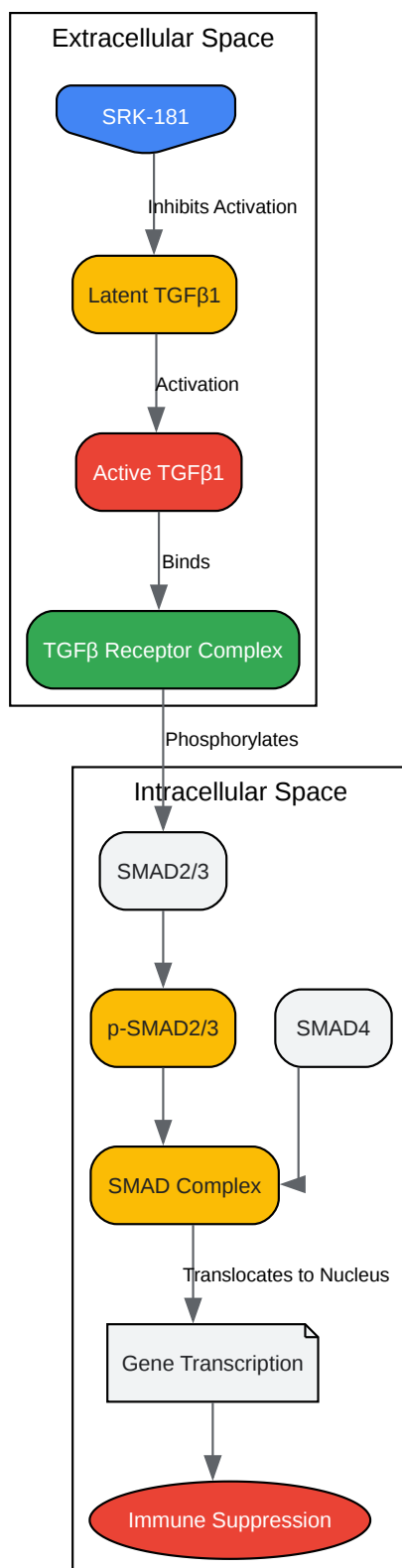
For researchers, scientists, and drug development professionals navigating the complexities of cancer immunotherapy, the emergence of resistance to checkpoint inhibitors presents a significant hurdle. SRK-181, a selective inhibitor of latent transforming growth factor-beta 1 (TGFβ1), is a promising investigational agent designed to address this challenge. This guide provides a comparative analysis of SRK-181, placing its clinical and biomarker data in the context of other therapeutic alternatives for patients with advanced solid tumors that have developed resistance to anti-PD-1/PD-L1 therapies.

Mechanism of Action: Reversing Immune Suppression

Transforming growth factor-beta (TGFβ) is a multifaceted cytokine that plays a pivotal role in tumor immune evasion.[1][2] Specifically, the TGFβ1 isoform is a key mediator of the immunosuppressive tumor microenvironment, contributing to primary resistance to programmed cell death protein 1 (PD-1) pathway blockade.[3] SRK-181 is a fully human monoclonal antibody that selectively targets and inhibits the activation of the latent form of TGFβ1.[3][4] This targeted approach is designed to prevent the release of active TGFβ1, thereby abrogating its immunosuppressive effects and enhancing the anti-tumor immune response.[3] By preventing TGFβ1-mediated signaling, SRK-181 aims to increase the

infiltration and activation of cytotoxic T-lymphocytes (CTLs) within the tumor, leading to tumor cell death.^[3]

The signaling pathway of TGF β involves its binding to a receptor complex, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. This cascade can result in the suppression of immune cell function and the promotion of an immunosuppressive tumor microenvironment.



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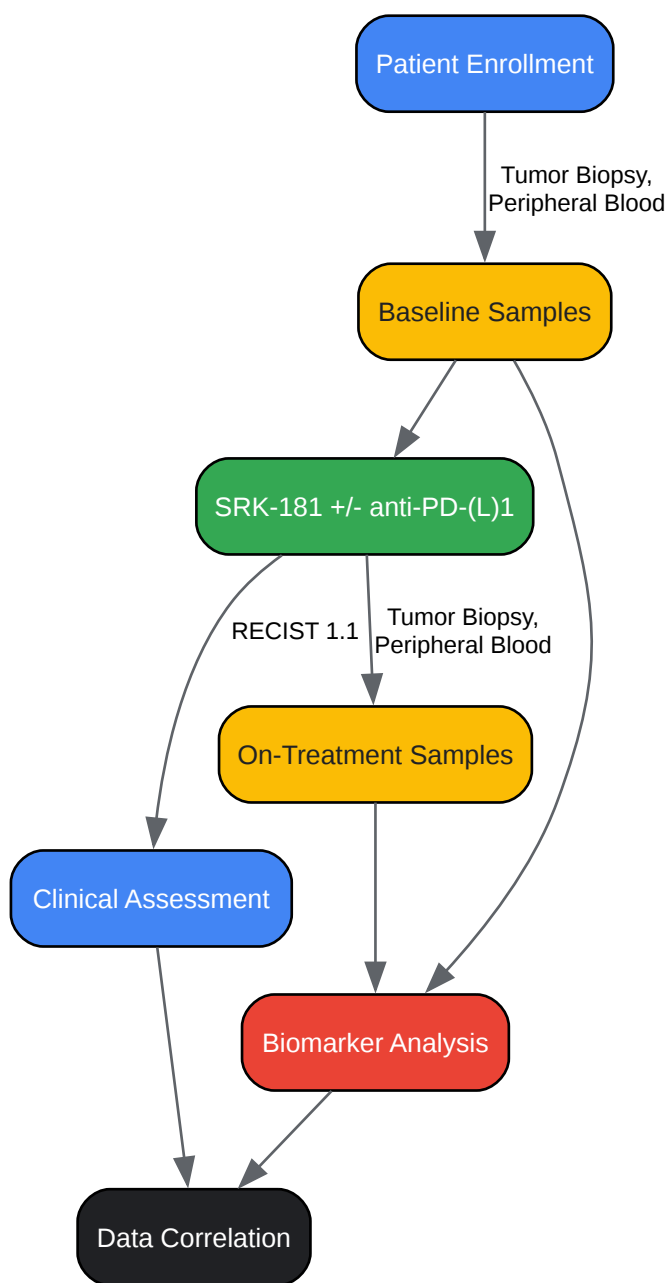
SRK-181 inhibits the activation of latent TGFβ1, preventing downstream signaling that leads to immune suppression.

Clinical and Biomarker Correlation: The DRAGON Trial

The ongoing Phase 1 DRAGON trial (NCT04291079) is evaluating SRK-181 as a monotherapy and in combination with anti-PD-(L)1 therapy in patients with locally advanced or metastatic solid tumors that are resistant to anti-PD-1 therapy.^[5] Emerging data from this trial highlight a correlation between biomarker modulation and clinical outcomes.

Biomarker Analysis Workflow

A key component of the DRAGON trial is the comprehensive biomarker strategy to validate the mechanism of action of SRK-181 and to assess treatment response. This involves the collection of tumor biopsies and peripheral blood at baseline and on-treatment for various analyses, including immunohistochemistry (IHC) and flow cytometry.



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A generalized workflow for the collection and analysis of clinical and biomarker data in the DRAGON trial.

Key Biomarker Findings for SRK-181

Initial results from the DRAGON trial have demonstrated that treatment with SRK-181, particularly in combination with pembrolizumab, leads to favorable changes in the tumor microenvironment and peripheral blood, which are associated with anti-tumor activity.

- **Increased CD8+ T-Cell Infiltration:** In paired tumor biopsies, treatment with SRK-181 and an anti-PD-1 antibody was associated with an increased influx of CD8+ T-cells into the tumor.[\[5\]](#) This is a critical indicator of a reinvigorated anti-tumor immune response.
- **Decreased Circulating Myeloid-Derived Suppressor Cells (MDSCs):** Treatment with SRK-181 and an anti-PD-1 agent led to a decrease in the levels of circulating immunosuppressive MDSCs.[\[4\]](#)

These biomarker changes provide evidence for the mechanism of action of SRK-181 in overcoming the immunosuppressive tumor microenvironment associated with resistance to checkpoint inhibitors.

Comparative Landscape: SRK-181 vs. Alternative Therapies

Direct head-to-head comparative data for SRK-181 against other therapies in the anti-PD-1 resistant setting is not yet available. However, we can analyze the performance of SRK-181 in the context of existing treatment options for two key tumor types where it has shown promise: clear cell renal cell carcinoma (ccRCC) and melanoma.

Clear Cell Renal Cell Carcinoma (ccRCC)

Patients with ccRCC that is resistant to anti-PD-1 therapy have limited options. The combination of lenvatinib and everolimus is one such option.

Treatment	Patient Population	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Key Biomarker Data
SRK-181 + Pembrolizumab	Anti-PD-1 resistant metastatic ccRCC	21.4%	57%	Decreased circulating gMDSCs correlated with clinical activity.
Lenvatinib + Everolimus	Metastatic ccRCC progressed on a PD-1/PD-L1 checkpoint inhibitor	52.6%	Not Reported	Data on immune biomarkers like CD8+ T-cells and MDSCs is not readily available from the provided search results.

Melanoma

For patients with advanced melanoma who have progressed on anti-PD-1 therapy, the combination of ipilimumab and nivolumab is a potential treatment avenue.

Treatment	Patient Population	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Key Biomarker Data
SRK-181 + Pembrolizumab	Anti-PD-1 resistant melanoma	Data not yet mature from DRAGON trial	Data not yet mature from DRAGON trial	Increased CD8+ T-cell infiltration and decreased circulating MDSCs observed across tumor types.
Ipilimumab + Nivolumab	Advanced melanoma progressed on PD-1 blockade	28%	60%	Increased fold change in CD4+ T-cell subsets was associated with clinical benefit.

Experimental Protocols

Detailed experimental protocols for the biomarker analyses in the DRAGON trial and comparator studies are not fully available in the public domain. However, based on standard methodologies, the following provides a general overview.

Immunohistochemistry for CD8+ T-Cell Infiltration

- **Tissue Preparation:** Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
- **Antigen Retrieval:** Heat-induced epitope retrieval is performed using a citrate-based buffer.
- **Staining:** Sections are incubated with a primary antibody against CD8, followed by a secondary antibody and a detection system (e.g., DAB chromogen).
- **Analysis:** The density of CD8+ T-cells within the tumor and at the invasive margin is quantified, often using digital image analysis software.

Flow Cytometry for Myeloid-Derived Suppressor Cells (MDSCs)

- **Sample Preparation:** Whole blood or peripheral blood mononuclear cells (PBMCs) are collected. Red blood cells are lysed if whole blood is used.
- **Staining:** Cells are incubated with a cocktail of fluorescently-labeled antibodies to identify MDSC subsets. A common panel for human MDSCs includes markers such as CD11b, CD14, CD15, CD33, and HLA-DR.
- **Data Acquisition:** Stained cells are analyzed on a flow cytometer.
- **Data Analysis:** The percentage of MDSCs (often defined as CD11b+CD33+HLA-DR-/low) and their subsets (e.g., monocytic MDSCs: CD14+; granulocytic MDSCs: CD15+) within the total mononuclear or myeloid cell population is determined.

Conclusion

SRK-181, with its selective inhibition of latent TGF β 1, presents a rational and promising approach to overcoming resistance to checkpoint inhibitors. The initial clinical and biomarker data from the DRAGON trial are encouraging, demonstrating a clear mechanism of action that translates to anti-tumor activity in a heavily pre-treated patient population. While direct comparative data is pending, the performance of SRK-181 in ccRCC and the broader biomarker changes observed across tumor types suggest its potential to offer a new therapeutic option for patients with limited choices. Further research and mature data from ongoing trials will be crucial to fully delineate the position of SRK-181 in the evolving landscape of cancer immunotherapy.

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- To cite this document: BenchChem. [SRK-181: A Targeted Approach to Overcoming Immunotherapy Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565258#correlating-biomarker-data-with-clinical-outcomes-for-srk-181]

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